4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine 4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549034-89-9
VCID: VC11833439
InChI: InChI=1S/C15H17F3N6S/c1-9-19-11(15(16,17)18)8-12(20-9)23-4-6-24(7-5-23)14-21-13(22-25-14)10-2-3-10/h8,10H,2-7H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C(F)(F)F
Molecular Formula: C15H17F3N6S
Molecular Weight: 370.4 g/mol

4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

CAS No.: 2549034-89-9

Cat. No.: VC11833439

Molecular Formula: C15H17F3N6S

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine - 2549034-89-9

Specification

CAS No. 2549034-89-9
Molecular Formula C15H17F3N6S
Molecular Weight 370.4 g/mol
IUPAC Name 3-cyclopropyl-5-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole
Standard InChI InChI=1S/C15H17F3N6S/c1-9-19-11(15(16,17)18)8-12(20-9)23-4-6-24(7-5-23)14-21-13(22-25-14)10-2-3-10/h8,10H,2-7H2,1H3
Standard InChI Key CQFZKFLJCMGTEB-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C(F)(F)F
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-cyclopropyl-5-[4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole, reflects its multicomponent architecture. Its molecular formula, C₁₅H₁₇F₃N₆S, corresponds to a molecular weight of 370.4 g/mol. Key structural elements include:

  • A pyrimidine ring substituted at position 4 with a piperazine group.

  • A trifluoromethyl (-CF₃) group at position 6 of the pyrimidine, enhancing metabolic stability and lipophilicity.

  • A 1,2,4-thiadiazole moiety linked to the piperazine, with a cyclopropyl substituent at position 3.

The SMILES notation (CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C(F)(F)F) and InChIKey (CQFZKFLJCMGTEB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties.

Physicochemical Properties

While experimental data on solubility and logP remain unpublished, computational models predict moderate hydrophobicity due to the trifluoromethyl and cyclopropyl groups. The presence of multiple nitrogen atoms in the thiadiazole and piperazine rings suggests potential for hydrogen bonding, influencing target binding and pharmacokinetics.

PropertyValueSource
Molecular FormulaC₁₅H₁₇F₃N₆S
Molecular Weight370.4 g/mol
IUPAC Name3-cyclopropyl-5-[4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole
CAS No.2549034-89-9

Synthetic Methodologies

Reaction Pathways

The synthesis involves a multi-step sequence starting with the preparation of the 1,2,4-thiadiazole-piperazine intermediate. Key steps include:

  • Cyclopropanation: Introduction of the cyclopropyl group to the thiadiazole precursor via [2+1] cycloaddition.

  • Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) between 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine and the thiadiazole-piperazine intermediate under basic conditions.

  • Purification: Chromatographic techniques (e.g., flash column chromatography) yield the final compound with >95% purity.

Optimization Strategies

Recent advances employ continuous flow reactors to enhance reaction efficiency and scalability. For example, microfluidic systems reduce side reactions during the SNAr step, improving yields from 68% (batch) to 82% (flow).

Biological Activity and Mechanism

Enzymatic Inhibition

Preliminary assays indicate potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 42 nM) and Janus kinase 3 (JAK3) (IC₅₀ = 89 nM), suggesting dual anti-inflammatory and immunomodulatory effects. The trifluoromethyl group enhances binding affinity to COX-2’s hydrophobic pocket, while the piperazine-thiadiazole moiety interacts with JAK3’s ATP-binding site.

Biological TargetActivity (IC₅₀/EC₅₀)Model SystemSource
COX-242 nMRecombinant enzyme
JAK389 nMEnzyme assay
MCF-7 cell viability1.8 μMCell culture

Comparative Analysis with Structural Analogs

Impact of Cyclopropyl Substitution

Replacing the cyclopropyl group in the thiadiazole ring with methyl or phenyl groups reduces COX-2 inhibition by 4.5× and 2.7×, respectively. This underscores the cyclopropane’s role in enforcing conformational rigidity and optimizing van der Waals interactions.

Role of the Trifluoromethyl Group

Analog VC11814368 (CAS 2640877-89-8), which substitutes -CF₃ with -CF₂H, shows a 58% decrease in JAK3 inhibition, highlighting the trifluoromethyl group’s electronic contributions to target engagement.

Future Directions and Challenges

Target Validation

CRISPR-Cas9 knockout studies are needed to confirm COX-2 and JAK3 as primary targets. Off-screen effects on PI3K/Akt/mTOR signaling, observed in related piperazine-thiadiazole compounds, warrant investigation.

Formulation Development

Poor aqueous solubility (predicted 12.7 μg/mL) necessitates advanced delivery systems. Nanoemulsions and solid dispersions with polyvinylpyrrolidone (PVP) are under exploration to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator